![molecular formula C26H29ClN2O3S B2722426 6-Chloro-3-(4-methylpiperidine-1-carbonyl)-4-[4-(2-methylpropyl)benzenesulfonyl]quinoline CAS No. 1112296-11-3](/img/structure/B2722426.png)
6-Chloro-3-(4-methylpiperidine-1-carbonyl)-4-[4-(2-methylpropyl)benzenesulfonyl]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-3-(4-methylpiperidine-1-carbonyl)-4-[4-(2-methylpropyl)benzenesulfonyl]quinoline is a useful research compound. Its molecular formula is C26H29ClN2O3S and its molecular weight is 485.04. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-3-(4-methylpiperidine-1-carbonyl)-4-[4-(2-methylpropyl)benzenesulfonyl]quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-3-(4-methylpiperidine-1-carbonyl)-4-[4-(2-methylpropyl)benzenesulfonyl]quinoline including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Development of Antituberculosis Agents
Quinoline derivatives have shown promise in the development of selective inhibitors targeting Mycobacterium tuberculosis DNA gyrase, an essential enzyme for the bacterium's DNA replication, transcription, and recombination. In one study, a series of acridine and quinoline derivatives were synthesized and evaluated for their antimycobacterial activity. A specific compound demonstrated potent activity with minimal cytotoxicity, highlighting the potential of quinoline derivatives as antituberculosis agents (Brahmam Medapi, N. Meda, P. Kulkarni, P. Yogeeswari, D. Sriram, 2016).
Carbonic Anhydrase Inhibition
Novel benzenesulfonamides incorporating ethyl quinoline-3-carboxylate moieties were synthesized and evaluated as inhibitors of carbonic anhydrases (CAs), which are involved in various biological processes including pH regulation and CO2 transport. These compounds showed varying degrees of inhibition against human carbonic anhydrase isoforms I and II, indicating their potential in designing inhibitors for therapeutic applications (M. M. Al-Sanea, A. Elkamhawy, Sora Paik, Silvia Bua, So Ha Lee, M. Abdelgawad, E. Roh, Wagdy M. Eldehna, C. Supuran, 2019).
Antimicrobial and Antifungal Activities
Quinoline-based compounds have been synthesized with antimicrobial and antifungal properties. For instance, new quinoline-containing scaffolds were tested for their antimicrobial activity against Gram-positive and Gram-negative bacteria, and antifungal activity, showing that certain compounds exhibited significant efficacy. This underlines the potential of quinoline derivatives in developing new antimicrobial and antifungal agents (IOSR Journals, A. Vora, P. J. Vora, 2012).
Photovoltaic Properties
Research into quinoline derivatives has extended into the field of organic electronics, with studies exploring their photovoltaic properties for potential use in organic-inorganic photodiode fabrication. The investigation of quinoline derivatives thin films has shown promising results in terms of their structural and optical properties, suggesting their applicability in enhancing the efficiency of photodiode devices (H. Zeyada, M. El-Nahass, M. M. El-Shabaan, 2016).
特性
IUPAC Name |
[6-chloro-4-[4-(2-methylpropyl)phenyl]sulfonylquinolin-3-yl]-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29ClN2O3S/c1-17(2)14-19-4-7-21(8-5-19)33(31,32)25-22-15-20(27)6-9-24(22)28-16-23(25)26(30)29-12-10-18(3)11-13-29/h4-9,15-18H,10-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPFODJWCCHYMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)CC(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-(4-methylpiperidine-1-carbonyl)-4-[4-(2-methylpropyl)benzenesulfonyl]quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-N-methyl-N-[(1-methylimidazol-2-yl)methyl]quinazolin-2-amine](/img/structure/B2722343.png)
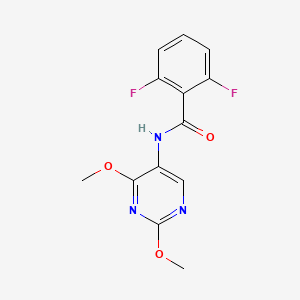
![(Z)-N-(3-(3-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-methylbenzamide](/img/structure/B2722346.png)
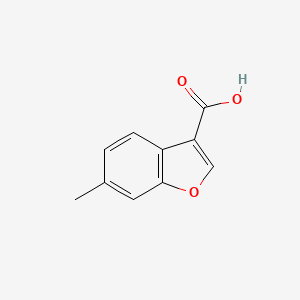
![N-(1-cyanocyclohexyl)-2-[2-(2,5-dimethoxyphenyl)pyrrolidin-1-yl]-N-methylacetamide](/img/structure/B2722349.png)
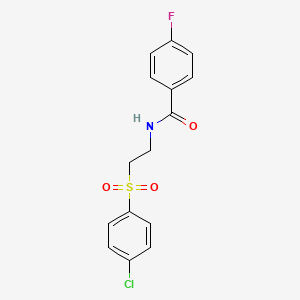
![N-(2,4-difluorophenyl)-2-[[4-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2722353.png)
![N-(2,6-dimethylphenyl)-2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2722355.png)
![Methyl 4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B2722356.png)
![N-(4-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2722358.png)
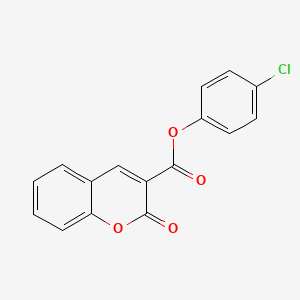
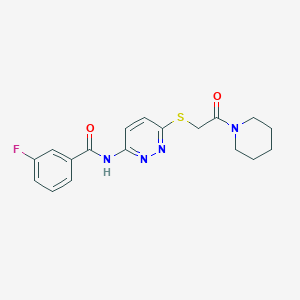
![1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-ethyl-3-methylbutan-1-one;hydrochloride](/img/structure/B2722364.png)
